Orthogonal Deprotection: Allyl vs. 2-Cyanoethyl Phosphoramidites
Allyl tetraisopropylphosphorodiamidite provides an orthogonal allyl protecting group that is stable under the basic conditions used to cleave standard 2-cyanoethyl groups. This allows for the synthesis of oligonucleotides containing base-labile modifications that would otherwise be destroyed during conventional deprotection . This orthogonal strategy was explicitly used to synthesize RNAs with base-labile modifications, such as acetylcytidine, which are incompatible with the basic conditions required to remove a 2-cyanoethyl group [1].
| Evidence Dimension | Deprotection Orthogonality |
|---|---|
| Target Compound Data | Allyl protecting group: stable to basic conditions (e.g., ammonia), cleaved by Pd(0) catalysis |
| Comparator Or Baseline | 2-Cyanoethyl protecting group: cleaved under basic conditions (e.g., ammonia) |
| Quantified Difference | N/A (qualitative, but critical for functional differentiation) |
| Conditions | Solid-phase oligonucleotide synthesis; deprotection of base-labile modified nucleosides |
Why This Matters
This orthogonal reactivity is not a marginal improvement but a prerequisite for synthesizing specific classes of oligonucleotides with base-sensitive modifications, directly dictating reagent selection.
- [1] Bogdan, F.M., Chow, C.S. The Synthesis of Allyl- and Allyloxycarbonyl-Protected RNA Phosphoramidites. Useful Reagents for Solid-Phase Synthesis of RNAs with Base-Labile Modifications. Tetrahedron Letters, 1998, 39(14), 1897-1900. View Source
